N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a nitro group, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the nitro group, and the attachment of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-[(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)METHYL]BENZONITRILE: Shares the imidazolidinone ring but differs in other functional groups.
4-[(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)METHYL]BENZONITRILE: Similar structure with variations in the aromatic ring.
Uniqueness
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-20(2)18(26)22(19(27)21-20)12-16(25)13-23(14-6-4-3-5-7-14)32(30,31)17-10-8-15(9-11-17)24(28)29/h3-11,16,25H,12-13H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAHIOVXPVMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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